molecular formula C19H30O5 B1242102 monacolin J acid

monacolin J acid

Katalognummer B1242102
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: FJQFRDAWQRBFCG-IRUSZSJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monacolin J acid is a polyketide obtained by hydrolysis of the pyranone ring of monacolin J. It has a role as a fungal metabolite. It is a polyketide, a hydroxy monocarboxylic acid and a member of hexahydronaphthalenes. It derives from a monacolin J. It is a conjugate acid of a monacolin J carboxylate.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production

Monacolin J, a key precursor for the synthesis of simvastatin, is traditionally produced through alkaline hydrolysis of lovastatin by Aspergillus terreus. Advances in biotechnology have enabled the direct bioproduction of monacolin J, bypassing the need for multistep chemical processes. This development represents a significant step towards environmentally friendly and efficient production methods for this important compound. The introduction of a lovastatin hydrolase from Penicillium chrysogenum into an industrial strain of A. terreus has been shown to produce monacolin J with high efficiency, transforming approximately 95% of biosynthesized lovastatin into monacolin J through single-step fermentation. This method not only simplifies the production process but also reduces environmental impact, making the complete bioproduction of simvastatin more feasible and sustainable (Huang et al., 2017).

Enhancement of Production Efficiency

Further optimization of monacolin J production has been achieved through metabolic engineering of A. terreus. By blocking the biosynthesis of lovastatin and overexpressing specific transcription factors, researchers have successfully increased the titer of monacolin J to 5.5 g L-1 without any lovastatin residue. This approach not only enhances the production yield but also improves the fermentation robustness, significantly streamlining the downstream separation process and eliminating the need for alkaline hydrolysis (Huang et al., 2019).

Novel Derivatives and Therapeutic Applications

Research has also focused on the semisynthesis of novel monacolin J derivatives to explore their potential therapeutic applications. By attaching different side chains to the C8 hydroxyl residue of monacolin J, researchers have created new statins with varying degrees of hypocholesterolemic and neuroprotective activities. One derivative, in particular, demonstrated a very low IC50 for 3-hydroxy-3-methylglutaryl CoA reductase and a high protection rate against oxidative-stress-induced neuron cell death, highlighting the potential of monacolin J derivatives in developing new treatments for cholesterol-related diseases and neurodegenerative conditions (Campoy et al., 2010).

Fermentation Optimization for Drug Production

Another area of research has been the use of methylotrophic yeast for the de novo production of monacolin J and lovastatin from methanol. By assembling and optimizing biosynthetic pathways in Pichia pastoris, researchers have successfully produced significant yields of these compounds directly from methanol. This innovative approach not only provides a new method for producing monacolin J and lovastatin but also highlights the potential of methylotrophic yeast in the industrial production of complex pharmaceuticals from one-carbon substrates, such as methanol (Liu et al., 2018).

Eigenschaften

Produktname

monacolin J acid

Molekularformel

C19H30O5

Molekulargewicht

338.4 g/mol

IUPAC-Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C19H30O5/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24)/t11-,12-,14+,15+,16-,17-,19-/m0/s1

InChI-Schlüssel

FJQFRDAWQRBFCG-IRUSZSJRSA-N

Isomerische SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)O

Kanonische SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
monacolin J acid
Reactant of Route 2
Reactant of Route 2
monacolin J acid
Reactant of Route 3
monacolin J acid
Reactant of Route 4
monacolin J acid
Reactant of Route 5
monacolin J acid
Reactant of Route 6
monacolin J acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.